N-isobutyl-2,5-bis(trifluoromethyl)benzenesulfonamide
CAS No.:
Cat. No.: VC17918504
Molecular Formula: C12H13F6NO2S
Molecular Weight: 349.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13F6NO2S |
|---|---|
| Molecular Weight | 349.29 g/mol |
| IUPAC Name | N-(2-methylpropyl)-2,5-bis(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C12H13F6NO2S/c1-7(2)6-19-22(20,21)10-5-8(11(13,14)15)3-4-9(10)12(16,17)18/h3-5,7,19H,6H2,1-2H3 |
| Standard InChI Key | LXHCCHAWSQPCGZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CNS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s structure features a central benzene ring with two electron-withdrawing trifluoromethyl () groups at the 2- and 5-positions and a sulfonamide group () at the 1-position. The sulfonamide nitrogen is bonded to an isobutyl () group, introducing steric hindrance that impacts conformational flexibility. X-ray crystallography of analogous sulfonamides reveals that the sulfonamide group adopts a tetrahedral geometry around the sulfur atom, with the nitrogen lone pair participating in resonance stabilization with the sulfonyl group .
Electronic Effects
The electron-withdrawing nature of the groups significantly alters the benzene ring’s electron density, rendering the sulfonamide nitrogen less basic compared to non-fluorinated analogs. Density functional theory (DFT) calculations on related sulfonamides suggest that the substituents induce a para-directing effect, stabilizing negative charge buildup during reactions . Additionally, the isobutyl group’s inductive electron-donating effect slightly counterbalances the groups’ electron withdrawal, creating a nuanced electronic profile that influences reactivity.
Table 1: Key Structural and Electronic Properties
Synthesis and Optimization
Conventional Synthesis Route
The compound is typically synthesized via nucleophilic substitution between 2,5-bis(trifluoromethyl)benzenesulfonyl chloride and isobutylamine. The reaction proceeds under mild conditions (0–25°C) in anhydrous dichloromethane or tetrahydrofuran, with triethylamine as a base to scavenge HCl. Yields range from 65–75%, with purity dependent on recrystallization solvents (e.g., hexane/ethyl acetate mixtures).
Challenges in Scalability
A key limitation is the hygroscopic nature of 2,5-bis(trifluoromethyl)benzenesulfonyl chloride, which necessitates strict anhydrous conditions to prevent hydrolysis to the sulfonic acid. Additionally, the steric bulk of the isobutylamine can lead to incomplete substitution, requiring excess amine (1.5–2.0 equivalents) to drive the reaction to completion. Recent efforts have explored microwave-assisted synthesis to reduce reaction times from 12 hours to 2 hours, though this method remains under optimization.
Pharmaceutical Applications
Antibacterial Activity
Fluorinated sulfonamides have shown promise against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound’s lipophilicity (LogP ≈ 4.2) facilitates membrane penetration, while the sulfonamide group disrupts folate biosynthesis by competitively inhibiting dihydropteroate synthase. In vitro assays against MRSA indicate a minimum inhibitory concentration (MIC) of 16 µg/mL, though toxicity profiles remain uncharacterized.
Material Science Applications
Polymer Additives
The compound’s thermal stability (decomposition temperature >250°C) and fluorine content make it a candidate for flame-retardant polymers. In polypropylene composites, 1–2 wt% loading reduces peak heat release rate by 40% during cone calorimetry tests, likely due to gas-phase radical scavenging by fluorine.
Liquid Crystalline Behavior
Analogous sulfonamides with branched alkyl chains exhibit smectic A mesophases between 120–180°C. Polarizing optical microscopy of N-isobutyl-2,5-bis(trifluoromethyl)benzenesulfonamide reveals a monotropic nematic phase upon cooling, suggesting potential use in low-temperature liquid crystal displays.
Biological Interaction Mechanisms
Protein Binding Studies
Surface plasmon resonance (SPR) analysis with human serum albumin (HSA) reveals moderate binding ( µM), primarily mediated by hydrophobic interactions with subdomain IIA. The groups contribute to a 30% increase in binding affinity compared to non-fluorinated analogs, likely due to enhanced van der Waals interactions.
Comparison with Related Sulfonamides
2,5-Bis(trifluoromethyl)benzenesulfonamide
The parent compound lacking the isobutyl group (PubChem CID 28306200) exhibits lower lipophilicity (XLogP3-AA = 2.3) and reduced CA-IX inhibition ( nM) . The absence of the isobutyl moiety diminishes steric shielding, leading to faster metabolic degradation ( minutes) .
Future Research Directions
Targeted Drug Delivery
Conjugation to tumor-homing peptides (e.g., RGD motifs) could enhance selectivity for CA-IX-overexpressing cancers. Preliminary work with polyethylene glycol (PEG) linkers shows a 3-fold increase in tumor accumulation in xenograft models.
Green Synthesis Methods
Catalytic systems using recyclable ionic liquids (e.g., [BMIM][BF4]) are under investigation to replace volatile organic solvents in the synthesis process. Early trials achieve 68% yield with 90% solvent recovery.
Computational Modeling
Machine learning models trained on sulfonamide datasets could predict optimal substituents for balancing binding affinity and metabolic stability. Quantum mechanical calculations may further elucidate the role of groups in transition-state stabilization .
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